molecular formula C23H21N3O3S B15098475 N-(3,4-dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(3,4-dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B15098475
M. Wt: 419.5 g/mol
InChI Key: BXAQDDQVRIJFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a heterocyclic compound featuring a tetrahydroquinoxaline core fused with a thiophene-carbonyl group and an acetamide side chain substituted with a 3,4-dimethylphenyl moiety. The tetrahydroquinoxaline scaffold is known for its conformational flexibility and ability to engage in hydrogen bonding, which influences its physicochemical and biological properties . The 3,4-dimethylphenyl substituent on the acetamide chain may contribute to lipophilicity, affecting solubility and membrane permeability .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H21N3O3S/c1-14-9-10-16(12-15(14)2)24-21(27)13-19-22(28)25-17-6-3-4-7-18(17)26(19)23(29)20-8-5-11-30-20/h3-12,19H,13H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

BXAQDDQVRIJFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CS4)C

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

The compound can be characterized by its molecular structure and properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 342.41 g/mol
CAS Number 102732-64-9
LogP 5.301
Polar Surface Area 57.703 Ų

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoxaline and thiophene display cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : In a study assessing the cytotoxicity of various compounds, this compound demonstrated notable activity against MDA-MB231 breast cancer cells. The compound's effectiveness was compared to standard chemotherapy agents like Paclitaxel.
    Concentration (µg/ml)Surviving Cells (%)Inhibiting Cells (%)
    31.592.207.80
    62.575.6024.40
    12572.2527.75
    25060.1239.88
    5004852
    These results suggest that increasing concentrations lead to higher cell inhibition rates, indicating the compound's potential as an anticancer agent .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This aligns with findings from similar compounds that target mitochondrial functions and disrupt cellular homeostasis .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains.

  • Antibacterial Studies : The compound showed promising results against Gram-positive and Gram-negative bacteria in preliminary tests, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicate that it may help in reducing oxidative stress and inflammation in neuronal cells .

Case Study: Anticancer Efficacy

A specific case study involved testing the compound on human cancer cell lines where it was found to significantly inhibit cell proliferation at lower concentrations compared to traditional chemotherapeutics.

Case Study: Antimicrobial Activity

Another study focused on its antibacterial effects where it was tested against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at varying concentrations.

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

  • Key Differences: Replaces the thiophene-carbonyl group with a nitroso (-NO) moiety and substitutes the 3,4-dimethylphenyl group with a 2-ethoxyphenyl.
  • Impact : The nitroso group may increase reactivity but reduce stability compared to the thiophene-carbonyl group. The ethoxy substituent likely enhances solubility due to its polar nature .
  • Synthesis: Prepared via condensation of chloroquinoxaline with thiating reagents, followed by functionalization .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

  • Example: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)
  • Key Differences: Features a diphenylquinoxaline core and a pyrimidine-thioacetamide side chain.
  • The pyrimidine-thio group introduces hydrogen-bonding capacity, similar to the thiophene-carbonyl in the target compound .
  • Yield : 90.2%, indicating efficient synthesis compared to analogues with more complex substituents .

Analogues with Thiophene or Sulfonyl Modifications

N-(Substituted Phenyl)-2-((4-Oxo-3-sulfamoylphenyl)thio)acetamide Derivatives

  • Examples : Compounds 5–10 from (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide)
  • Key Differences: Replace the tetrahydroquinoxaline core with a dihydroquinazolinone and substitute the thiophene-carbonyl with sulfamoyl (-SO₂NH₂) groups.
  • Melting Points : Range from 170.5°C (N-(2-ethylphenyl) derivative) to 315.5°C (N-(4-tolyl) derivative), suggesting that substituent position significantly affects crystallinity .

Amide-Based Analogues with Diverse Cores

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Key Differences: Lacks the tetrahydroquinoxaline core but shares an acetamide backbone.
  • Crystallography : Exhibits inversion dimers via N–H⋯N hydrogen bonds, a feature that may also occur in the target compound due to its amide group .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Properties
N-(3,4-Dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide Tetrahydroquinoxaline Thiophene-carbonyl, 3,4-dimethylphenyl N/A N/A High lipophilicity, aromaticity
N-(2-Ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxaline Nitroso, 2-ethoxyphenyl N/A N/A Moderate stability, polar substituent
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Dihydroquinazolinone Sulfamoylphenyl, phenyl 87 269.0 High hydrogen-bonding capacity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-Dichlorophenyl, thiazole N/A 459–461 Crystalline, hydrogen-bonded dimers

Research Findings and Implications

  • Synthetic Efficiency : Compounds with simpler substituents (e.g., ethoxyphenyl) often achieve higher yields than those with bulky or polar groups (e.g., sulfamoyl) .
  • Solubility vs. Bioactivity : Thiophene-carbonyl and sulfamoyl groups balance lipophilicity and hydrogen-bonding, making them critical for optimizing drug-like properties .
  • Structural Flexibility: The tetrahydroquinoxaline core’s conformational adaptability may enhance binding to diverse biological targets compared to rigid scaffolds like thiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.